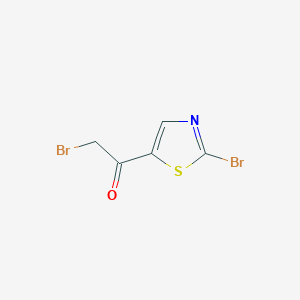

2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

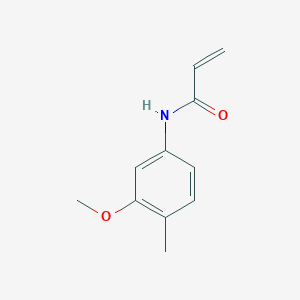

“2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound is related to “(2-bromo-1,3-thiazol-5-yl)methanamine”, which has a molecular weight of 193.07 .

Molecular Structure Analysis

The InChI code for a related compound, “(2-bromo-1,3-thiazol-5-yl)methanamine”, is "1S/C4H5BrN2S/c5-4-7-2-3 (1-6)8-4/h2H,1,6H2" . This indicates the presence of a thiazole ring in the structure.Aplicaciones Científicas De Investigación

Biological Activities and Synthesis

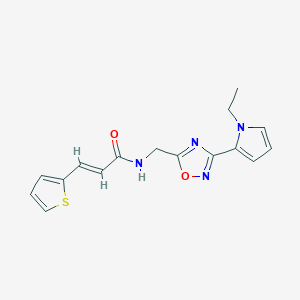

- Immunosuppressive and Immunostimulatory Properties: A study by Abdel‐Aziz et al. (2011) synthesized a derivative of 2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone and found it to be a potent immunosuppressor against macrophages and T-lymphocytes. The compound also showed strong cytotoxicity against various cancer cells.

Anticancer Applications

- Antitumor Activity: Potikha and Brovarets (2020) reported a method for assembling imidazo[2,1-b][1,3]thiazole systems, based on the reaction of certain bromo ketone derivatives, which showed moderate ability to suppress kidney cancer cell growth (Potikha & Brovarets, 2020).

Antimicrobial and Antifungal Applications

- Antimicrobial and Antifungal Activities: A study by Vekariya et al. (2017) synthesized imidazo[2,1-b]thiazole derivatives and found them to have good to excellent antibacterial activity and some antimalarial activity.

- Synthesis of Thiazole Derivatives: Bashandy et al. (2008) prepared 2-bromo-1-(3,4-dimethylphenyl)ethanone and converted it to various thiazole derivatives, which were confirmed by different analytical methods (Bashandy, Abdelall, & El-Morsy, 2008).

Other Applications

- Solid-Phase Synthesis: Cha, Abdildinova, and Gong (2020) conducted a solid-phase synthesis of 1,3-thiazole-based peptidomimetic molecules using a dehydrative cyclization process, which resulted in compounds with high purities and potential for various applications (Cha, Abdildinova, & Gong, 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

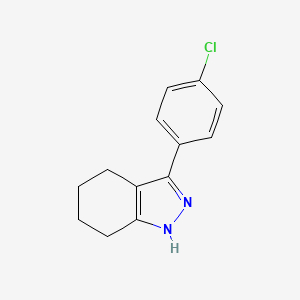

Compounds containing a thiazole ring, which is present in this compound, have been known to exhibit a broad range of biological activities .

Mode of Action

Thiazole-containing compounds have been reported to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiazole-containing molecules have been reported to affect various biochemical pathways when they enter physiological systems .

Result of Action

Thiazole-containing compounds have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Propiedades

IUPAC Name |

2-bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NOS/c6-1-3(9)4-2-8-5(7)10-4/h2H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDOWYCLFGXTAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406027.png)

![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2406028.png)

![(4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane](/img/structure/B2406030.png)

![4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2406032.png)

![2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2406034.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2406040.png)

![2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2406042.png)